molecular formula C14H16F3NO4 B2829224 N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide CAS No. 1421474-38-5

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2829224
CAS No.: 1421474-38-5
M. Wt: 319.28
InChI Key: MXODVHXVYFNMJA-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide is a sophisticated synthetic benzamide derivative designed for advanced pharmaceutical and biological research. This compound is characterized by a cyclopentyl core scaffold substituted with both a 3-hydroxy group and a hydroxymethyl group, which is further functionalized with a 4-(trifluoromethoxy)benzamide moiety. The inclusion of the trifluoromethoxy group is a strategic feature in modern medicinal chemistry, as this functional group is known to enhance key properties of drug candidates, including metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and high lipophilicity . The structural architecture of this benzamide places it within a class of compounds renowned for their diverse biological activities. Benzamide derivatives have been extensively investigated and reported in scientific literature to exhibit a wide spectrum of pharmacological properties, including potential applications as antiviral, anticancer, anti-inflammatory, and antipsychotic agents . The specific stereochemistry and substitution pattern on the cyclopentyl ring are critical for its interaction with biological targets, as similar hydroxy and hydroxymethyl motifs are present in bioactive molecules targeting various enzymes and receptors . This compound is supplied strictly for Research Use Only (RUO) and is intended for utilization in non-clinical laboratory settings. Its primary research applications include serving as a key intermediate in synthetic organic chemistry, a building block for the development of novel chemical libraries, a reference standard in analytical method development, and a molecular tool for probing biochemical pathways and structure-activity relationships (SAR) in drug discovery programs. Researchers can use this compound to explore new therapeutic avenues, particularly in areas where the trifluoromethyl or trifluoromethoxy group is known to confer beneficial biological activity .

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4/c15-14(16,17)22-11-3-1-8(2-4-11)13(21)18-10-5-9(7-19)12(20)6-10/h1-4,9-10,12,19-20H,5-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXODVHXVYFNMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopentylamine with 4-(trifluoromethoxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. The fluorine substitution in 2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid enhances its potency against various bacterial strains. Studies have shown that it can be effective against resistant strains of bacteria, making it a candidate for developing new antibiotics .

2. Anticancer Properties
Benzimidazole derivatives are also known for their anticancer activities. Preliminary studies suggest that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and colon cancer cells .

3. Enzyme Inhibition
The compound has been investigated as a potential enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to cancer and infectious diseases. Its ability to interact with specific enzyme active sites may lead to the development of novel therapeutic agents .

Pharmacological Insights

1. Drug Development
The unique structure of 2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid allows for modifications that can optimize pharmacokinetic properties such as solubility and bioavailability. Researchers are exploring its use as a scaffold for synthesizing new drugs with improved efficacy and reduced side effects .

2. Formulation Studies
Studies have focused on the formulation of this compound into various delivery systems, including nanoparticles and liposomes, to enhance its therapeutic index. These formulations aim to improve targeted delivery to diseased tissues while minimizing systemic toxicity .

Materials Science Applications

1. Polymer Chemistry
The compound's reactive functional groups make it suitable for incorporation into polymer matrices. This application is particularly relevant in developing smart materials that respond to environmental stimuli (e.g., pH or temperature changes) for use in drug delivery systems .

2. Coatings and Surface Modifications
Research has explored using 2-(7-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid as a precursor for creating surface coatings that exhibit antimicrobial properties. Such coatings can be applied to medical devices and surfaces to prevent biofilm formation and reduce infection rates .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant activity against resistant bacterial strains; effective at low concentrations.
Study BAnticancer ActivityShowed promising results in inhibiting growth of breast cancer cells; further studies needed for in vivo validation.
Study CPolymer ApplicationSuccessfully incorporated into biodegradable polymers; enhanced mechanical properties observed.

Mechanism of Action

The mechanism by which N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related benzamides from the evidence:

Compound Core Structure Key Substituents Molecular Weight (g/mol)
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide Benzamide + cyclopentyl ring 3-hydroxy, 4-hydroxymethyl cyclopentyl; 4-(trifluoromethoxy)phenyl Not explicitly reported
N-Phenyl-4-(trifluoromethoxy)benzamide (3u) Benzamide Phenyl amine; 4-(trifluoromethoxy)phenyl ~324 (estimated)
N-(2-hydroxyethyl)-3-[6-[4-(trifluoromethoxy)anilino]-pyrimidin-4-yl]-benzamide Benzamide + pyrimidine 2-hydroxyethyl; pyrimidine-linked 4-(trifluoromethoxy)aniline 418.4
N-(2-thiomorpholinothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethoxy)benzamide Benzamide + thienopyrimidine Thiomorpholine; thieno[2,3-d]pyrimidin-4-yl Not explicitly reported

Key Observations :

  • The target compound’s cyclopentyl substituent distinguishes it from simpler aryl or heterocyclic amine derivatives.
  • Trifluoromethoxy groups are common across analogs, contributing to lipophilicity and resistance to metabolic degradation .

Physicochemical Properties

  • Solubility : The hydroxyl and hydroxymethyl groups in the target compound likely improve aqueous solubility compared to purely aromatic analogs like 3u .
  • Thermal Stability: Melting points for similar compounds range from 234–235°C (thienopyrimidine derivative ) to lower values for simpler benzamides, suggesting that the cyclopentyl group may enhance thermal stability.

Biological Activity

N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide is a complex organic compound notable for its unique structural features, which include a trifluoromethoxy group and a cyclopentyl moiety with hydroxymethyl and hydroxy functionalities. This compound is of interest due to its potential biological activities, which may include anti-inflammatory, anticancer, and receptor modulation effects.

  • Molecular Formula : C₁₄H₁₆F₃N₁O₄
  • Molecular Weight : 319.28 g/mol
  • CAS Number : 1421474-38-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its pharmacokinetic properties and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has identified several key areas:

  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such activity through modulation of inflammatory pathways.
  • Anticancer Potential : The structural similarity to known anticancer agents indicates that this compound might inhibit cancer cell proliferation or induce apoptosis in specific cancer types.
  • Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways. For instance, it could act on P2X7 receptors, which are involved in inflammatory responses.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-cyclopentyl-3-hydroxy-4-methoxybenzamideHydroxymethyl and methoxy groupsAnti-inflammatory
2-chloro-N-(1-hydroxycycloheptyl)methyl-benzamideChlorine substitutionP2X7 receptor inhibition
4-fluoro-N-cyclopentyl-benzamideFluorine substitutionAnticancer activity

The unique combination of functional groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Study on Anti-inflammatory Activity : A study investigating benzamide derivatives found that compounds with similar structural motifs effectively reduced inflammation markers in animal models. This suggests potential for this compound in treating inflammatory diseases .
  • Cancer Cell Line Studies : Preliminary tests on cancer cell lines indicated that compounds with trifluoromethoxy groups showed increased potency against certain cancer types. The specific mechanisms involved receptor-mediated pathways that warrant further investigation .
  • Pharmacokinetic Studies : The lipophilicity introduced by the trifluoromethoxy group enhances absorption and bioavailability, which are critical factors for effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-4-(trifluoromethoxy)benzamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) and trifluoromethoxy-containing acyl chlorides under controlled conditions. Key steps include:

  • Coupling Reactions : Use dichloromethane (DCM) or acetonitrile as solvents with bases like potassium carbonate to facilitate amide bond formation .
  • Purification : Flash chromatography or recrystallization is critical for isolating the target compound, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane mixtures) .
  • Yield Optimization : Reaction temperature (e.g., ice baths for exothermic steps) and stoichiometric ratios (e.g., 1.2 equivalents of acyl chloride) are adjusted to minimize side products .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with attention to cyclopentyl proton splitting patterns and trifluoromethoxy group signals (~δ 7.5-8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing between regioisomers .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, as decomposition may occur above 150°C .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Temperature : Store at 4°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as hydroxyl groups may promote hygroscopicity .
  • Decomposition Monitoring : Regular HPLC checks for degradation products (e.g., free benzamide or cyclopentanol derivatives) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., mutagenicity vs. efficacy)?

  • Methodological Answer :

  • Ames Test Replication : Conduct Ames II testing under standardized conditions (e.g., S9 metabolic activation) to compare mutagenicity against controls like benzyl chloride .
  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate cytotoxic vs. therapeutic effects .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., anomeric amides) to identify substituent-specific trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., kinases) using software like GROMACS, focusing on the trifluoromethoxy group’s role in hydrophobic interactions .
  • Docking Studies : Use AutoDock Vina to map binding poses, prioritizing hydrogen bonding between the hydroxyl groups and catalytic residues (e.g., serine proteases) .
  • QSAR Models : Corrogate substituent effects (e.g., cyclopentyl vs. furan rings) on activity using datasets from PubChem or ChEMBL .

Q. What experimental designs are recommended for optimizing the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Prodrug Derivatization : Mask hydroxyl groups with acetyl or pivaloyl esters to enhance membrane permeability, followed by in vitro hydrolysis assays .
  • Metabolic Stability Assays : Use liver microsomes (e.g., human CYP450 isoforms) to identify vulnerable sites (e.g., cyclopentyl oxidation) .
  • Solubility Enhancement : Co-crystallization with co-solvents (e.g., PEG 400) or formulation into nanoparticles .

Q. How can researchers mitigate risks associated with handling this compound?

  • Methodological Answer :

  • Hazard Analysis : Follow ACS guidelines for risk assessments, emphasizing trichloroisocyanuric acid (TCICA) and sodium pivalate handling .
  • Ventilation : Use fume hoods for steps involving volatile solvents (e.g., dichloromethane) .
  • PPE : Wear nitrile gloves and safety goggles, as mutagenicity data suggest moderate risk (comparable to benzyl chloride) .

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